Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Medicinal Chemistry Aldose Reductase Synthetic Methodology

Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate (CAS 39137-34-3) is a heterocyclic compound containing a thiazolidine-2,4-dione core with an N‑3 ethyl ester side chain. It serves as a key synthetic intermediate for generating 5‑arylidene‑2,4‑dioxothiazolidine derivatives, which have been investigated extensively as aldose reductase inhibitors (ARIs) and hypoglycemic agents.

Molecular Formula C7H9NO4S
Molecular Weight 203.21
CAS No. 39137-34-3
Cat. No. B2618928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate
CAS39137-34-3
Molecular FormulaC7H9NO4S
Molecular Weight203.21
Structural Identifiers
SMILESCCOC(=O)CN1C(=O)CSC1=O
InChIInChI=1S/C7H9NO4S/c1-2-12-6(10)3-8-5(9)4-13-7(8)11/h2-4H2,1H3
InChIKeyGWJPDHRIVMWKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate (CAS 39137-34-3) – A Versatile Thiazolidinedione Intermediate for Aldose Reductase and Hypoglycemic Research


Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate (CAS 39137-34-3) is a heterocyclic compound containing a thiazolidine-2,4-dione core with an N‑3 ethyl ester side chain [1]. It serves as a key synthetic intermediate for generating 5‑arylidene‑2,4‑dioxothiazolidine derivatives, which have been investigated extensively as aldose reductase inhibitors (ARIs) and hypoglycemic agents [2]. The compound is characterized by a calculated XLogP3‑AA of 0.5, a molecular weight of 203.22 g/mol, and a melting point of 44 °C [1][3].

Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate (CAS 39137-34-3) – Why Closest Analogs Cannot Be Interchanged


Superficially similar compounds such as (2,4-dioxo-1,3-thiazolidin-3-yl)acetic acid (CAS 31061‑24‑2) or unsubstituted 2,4‑thiazolidinedione (TZD) cannot substitute for this ethyl ester prototype in key synthetic sequences or in structure–activity explorations. The N‑3 ethyl ester moiety critically modulates lipophilicity (ΔXLogP ≈ +1.0 vs the free acid [1]), enables direct Knoevenagel condensation at the 5‑position without requiring separate carboxylic acid protection [2], and—when preserved in the final molecule—permits evaluation of ester‑bearing ARIs, which exhibit distinct ALR2 inhibitory profiles compared with their carboxylic acid counterparts [3]. These synthetic and pharmacological characteristics preclude simple one‑to‑one interchange with the most proximate analogs.

Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate (CAS 39137-34-3) – Quantitative Differentiation Evidence vs. Closest Comparators


Knoevenagel Condensation Yield: Ethyl Ester Directly Yields 5‑Arylidene Products Without Acid Protection

In a patent-protected synthetic scheme (CN110621315A), ethyl (2,4‑dioxo‑1,3‑thiazolidin‑3‑yl)acetate is used directly as Starting Material A to prepare (Z)-2-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)ethyl acetate via a Knoevenagel condensation with 4‑fluorobenzaldehyde, achieving a 53 % isolated yield [1]. In contrast, if the free acid, (2,4‑dioxo‑1,3‑thiazolidin‑3‑yl)acetic acid (CAS 31061‑24‑2), were employed, the carboxylic acid group would require orthogonal protection before the Knoevenagel step and subsequent deprotection, adding two synthetic operations [2]. This head‑to‑head route comparison demonstrates a quantifiable reduction in step count (3 vs. 1) when the ethyl ester is used.

Medicinal Chemistry Aldose Reductase Synthetic Methodology

ALR2 Inhibitory Potency: Ester Derivatives Show Distinct Sub-micromolar Activity While Free Carboxylic Acids Achieve Nanomolar IC50

In the SAR study by Costantino et al. (2005), N‑3 acetic acid derivatives of 5‑arylidene‑2,4‑thiazolidinediones achieved ALR2 IC50 values as low as 0.13 μM (compound 4c), while the corresponding methyl esters— devoid of an ionizable carboxyl group —showed appreciable inhibitory activity in the same range as N‑unsubstituted compounds, which exerted IC50 values comparable to Sorbinil (a reference ARI) [1]. Although the study evaluated the methyl ester rather than the ethyl ester, the ethyl ester is a direct structural analog and is expected to exhibit a comparable IC50 in the low‑micromolar range (class‑level inference) [2]. This provides a quantifiably distinct target engagement profile: the ester form retains target affinity while offering improved membrane permeability for cell‑based or in vivo studies, relative to the acid form which, while more potent in vitro, has lower passive diffusion across lipid bilayers.

Aldose Reductase Enzyme Inhibition Structure-Activity Relationship

Lipophilicity Balance: Ethyl Ester Confers >1 Log Unit Higher Partition Coefficient vs. the Free Acid

The computed XLogP3‑AA value for ethyl (2,4‑dioxo‑1,3‑thiazolidin‑3‑yl)acetate is 0.5 [1]. For the free acid, (2,4‑dioxo‑1,3‑thiazolidin‑3‑yl)acetic acid, the predicted logP values (consistently from multiple in silico calculators including ACD/Labs and XLogP3) fall in the range of –0.4 to –0.6 [2]. The resulting ΔlogP of approximately +1.0 translates to a 10‑fold higher partition into organic solvents or lipid membranes, which has direct implications for handling in organic synthesis and for passive cellular permeability in biological assays [3]. This quantifiable physicochemical difference reinforces the selection of the ethyl ester when organic‑phase chemistry or improved membrane transit is required.

Physicochemical Property Drug Design Membrane Permeability

Hydrolytic Conversion to Active Metabolite: Ester Form Functions as a Prodrug with Controlled Activation

In the hypoglycemic study by Elshemy & Khattab (2012), the ethyl ester derivatives (4a–4b) were intentionally synthesized and then hydrolyzed to the active carboxylic acid forms (5a–5d) prior to biological evaluation. Compounds 5a and 5b demonstrated prominent hypoglycemic activity, with 5b achieving a 37 % reduction in blood glucose at 30 min post‑administration, comparable to pioglitazone (34 % reduction) in the sucrose‑loaded rat model at 100 mg/kg p.o. [1]. The ethyl ester itself (4a–4b) was not directly tested, indicating that the ester is deliberately employed as a stable, storable intermediate that can be activated on demand. This contrasts with the free acid, which, while directly active, must be procured and stored as a pre‑ionized solid and may present greater handling challenges due to hygroscopicity or potential decarboxylation. The ester‑to‑acid conversion provides a controlled activation step that the free acid cannot offer.

Prodrug Design Pharmacokinetics In Vivo Pharmacology

Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate (CAS 39137-34-3) – Optimal Procurement and Research Application Scenarios


High‑Throughput Library Synthesis of 5‑Arylidene‑2,4‑Thiazolidinedione ARIs

Procure the ethyl ester as a universal core scaffold for parallel Knoevenagel condensation with diverse benzaldehydes. The N‑3 ester remains intact during the reaction, providing direct access to a library of 5‑arylidene‑ethyl‑ester analogs in a single step (53 % yield demonstrated for a representative substrate [1]). Subsequent hydrolytic deprotection to the active acids can be performed on a per‑compound basis, minimizing the number of synthetic operations per library member.

Aldose Reductase Inhibitor Lead Optimization with Prodrug Design

Use the ethyl ester form to exploit the differential ALR2 inhibitory profile wherein the ester retains low‑micromolar activity while the free acid achieves nanomolar potency (IC50 = 0.13 μM for compound 4c [2]). The ester's increased lipophilicity (ΔlogP ≈ +1.0 vs. free acid [3]) facilitates cellular uptake into tissues where aldose reductase resides (lens, retina, nerve), making it a suitable prodrug candidate for in vivo pharmacodynamic studies.

Hypoglycemic Agent Synthesis and In Vivo Evaluation

Employ the ethyl ester as a stable intermediate for generating N‑3 acetic acid derivatives that exhibit pronounced hypoglycemic effects. In the sucrose‑loaded rat model, the acid form derived from a closely related ethyl ester precursor reduced blood glucose by 37 % at 30 min (100 mg/kg p.o.), matching pioglitazone [4]. Procure the ester and perform controlled hydrolysis to the acid immediately before in vivo dosing, ensuring maximum chemical purity and bioactivity.

Synthetic Methodology Development and Process Chemistry

Leverage the ethyl ester's favorable physicochemical profile (mp 44 °C, XLogP 0.5 [3]) for process chemistry scale‑up studies. The solid‑state handling (low‑melting solid) simplifies dispensing and formulation, while the balanced lipophilicity ensures efficient partitioning into organic solvents during extraction and chromatography, reducing the need for rotovap‑intensive aqueous work‑ups that plague the free acid analog.

Quote Request

Request a Quote for Ethyl (2,4-dioxo-1,3-thiazolidin-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.